molecular formula C9H12ClNO2 B1501853 3-(1-Aminoethyl)benzoic acid hydrochloride CAS No. 165949-85-9

3-(1-Aminoethyl)benzoic acid hydrochloride

Cat. No.: B1501853
CAS No.: 165949-85-9
M. Wt: 201.65 g/mol
InChI Key: JNHHIGNEAULTBO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzoic acid derivatives. The base structure consists of benzoic acid with a 1-aminoethyl substituent positioned at the third carbon of the benzene ring, forming the systematic name this compound. The International Union of Pure and Applied Chemistry naming system recognizes the stereochemical variants of this compound, with the (S)-enantiomer designated as 3-[(1S)-1-aminoethyl]benzoic acid hydrochloride and the (R)-enantiomer as 3-[(1R)-1-aminoethyl]benzoic acid hydrochloride.

The structural representation reveals a benzene ring with two distinct functional groups: a carboxylic acid group (-COOH) and an aminoethyl side chain (-CH(NH2)CH3) positioned meta to each other. The hydrochloride designation indicates the presence of a chloride anion that forms an ionic interaction with the protonated amino group, creating a stable salt form. The three-dimensional structure demonstrates the chiral center located at the carbon atom bearing both the amino group and the methyl substituent, which gives rise to the compound's stereochemical properties.

The International Union of Pure and Applied Chemistry nomenclature also accommodates alternative systematic names, including "benzoic acid, 3-(1-aminoethyl)-, hydrochloride (1:1)" which explicitly indicates the stoichiometric relationship between the organic base and the hydrochloride component. This nomenclature precision ensures unambiguous identification of the compound across different chemical databases and research contexts.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry system assigns specific numerical identifiers to distinguish between different chemical entities and their stereoisomers. The racemic mixture of this compound carries the Chemical Abstracts Service registry number 165949-85-9, which serves as the primary identifier for this compound in chemical databases and literature. This registry number specifically refers to the compound without stereochemical specification, encompassing both enantiomeric forms in equal proportions.

The stereochemically pure enantiomers possess distinct Chemical Abstracts Service registry numbers that reflect their specific three-dimensional configurations. The (S)-enantiomer is registered under Chemical Abstracts Service number 1391458-02-8, while the (R)-enantiomer carries the designation 1391437-37-8. These separate registry numbers acknowledge the significant differences in biological and chemical properties that can exist between enantiomers, necessitating their individual identification and characterization.

Alternative chemical designations for this compound include several systematic and common names that appear throughout the chemical literature. The compound is frequently referenced as "3-(1-amino-ethyl)-benzoic acid hydrochloride" with various hyphenation patterns, and "3-(1-aminoethyl)benzoic acid;hydrochloride" using semicolon notation to separate the organic base from the hydrochloride component. Additional nomenclature variants include the fully descriptive name "benzoic acid, 3-(1-aminoethyl)-, hydrochloride (1:1)" which explicitly indicates the molar ratio of the acid-base components.

The following table summarizes the key registry numbers and alternative designations:

Chemical Abstracts Service Registry Number Stereochemistry Primary Designation
165949-85-9 Racemic mixture This compound
1391458-02-8 (S)-enantiomer (S)-3-(1-Aminoethyl)benzoic acid hydrochloride
1391437-37-8 (R)-enantiomer (R)-3-(1-Aminoethyl)benzoic acid hydrochloride

Molecular Formula and Weight Calculations

The molecular formula for this compound is C9H12ClNO2, reflecting the complete composition including the hydrochloride salt component. This formula accounts for nine carbon atoms forming the benzene ring, carboxylic acid group, and aminoethyl substituent; twelve hydrogen atoms distributed across the aromatic ring, methyl group, amino group, and carboxylic acid proton; one chlorine atom from the hydrochloride component; one nitrogen atom in the amino group; and two oxygen atoms in the carboxylic acid functionality.

The molecular weight calculation for this compound yields a precise value of 201.65 grams per mole, as determined through standard atomic weight summations. This calculation utilizes the current standard atomic weights established by the Commission on Isotopic Abundances and Atomic Weights: carbon (12.011), hydrogen (1.008), chlorine (35.45), nitrogen (14.007), and oxygen (15.999). The exact molecular mass, considering the most abundant isotopes, equals 201.056 atomic mass units.

For comparison purposes, the parent compound 3-(1-aminoethyl)benzoic acid (without the hydrochloride component) possesses the molecular formula C9H11NO2 and a molecular weight of 165.19 grams per mole. The addition of the hydrochloride component contributes 36.46 grams per mole to the total molecular weight, representing the mass of one chlorine atom plus one hydrogen atom (HCl = 1.008 + 35.45 = 36.458).

The following table presents the detailed molecular composition and weight analysis:

Component Molecular Formula Molecular Weight (g/mol) Exact Mass (amu)
Base compound C9H11NO2 165.19 165.079
Hydrochloride salt C9H12ClNO2 201.65 201.056
HCl contribution HCl 36.46 35.977

Stereochemical Considerations in Aminoethyl Substitution

The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom bearing both the amino group and the methyl substituent within the aminoethyl side chain. This asymmetric carbon creates two possible enantiomeric configurations, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The stereochemical designation profoundly influences the compound's three-dimensional structure and consequently affects its interactions with biological systems and chiral environments.

The (S)-enantiomer exhibits a specific spatial arrangement where the amino group occupies a defined position relative to the methyl group and the benzene ring, as indicated by its unique International Union of Pure and Applied Chemistry name 3-[(1S)-1-aminoethyl]benzoic acid hydrochloride. The corresponding Simplified Molecular Input Line Entry System notation CC@@HN.Cl specifically denotes the (S)-configuration through the @@H stereochemical descriptor, indicating counterclockwise priority when viewed from the hydrogen atom.

The (R)-enantiomer possesses the opposite spatial configuration, designated as 3-[(1R)-1-aminoethyl]benzoic acid hydrochloride in systematic nomenclature. The International Chemical Identifier Key values distinguish between these enantiomers: the (S)-form carries the identifier JNHHIGNEAULTBO-RGMNGODLSA-N, while the (R)-form has JNHHIGNEAULTBO-FYZOBXCZSA-N, with the key difference appearing in the stereochemical layer of the identifier.

The stereochemical considerations extend beyond mere nomenclature to encompass significant practical implications for chemical synthesis and applications. Each enantiomer may exhibit different biological activities, binding affinities, and chemical reactivities when interacting with other chiral molecules or environments. The ability to synthesize and isolate individual enantiomers through techniques such as chiral resolution or asymmetric synthesis represents a crucial aspect of working with this compound.

The following table summarizes the stereochemical properties and identifiers:

Enantiomer Chemical Abstracts Service Number International Chemical Identifier Key Simplified Molecular Input Line Entry System Notation
(S)-form 1391458-02-8 JNHHIGNEAULTBO-RGMNGODLSA-N CC@@HN.Cl
(R)-form 1391437-37-8 JNHHIGNEAULTBO-FYZOBXCZSA-N CC@HN.Cl

The molecular conformations of both enantiomers maintain identical bond lengths, bond angles, and overall molecular geometry, with the critical difference residing in the spatial arrangement around the chiral center. This subtle but important distinction necessitates careful analytical techniques for enantiomer identification and purity assessment, including techniques such as chiral chromatography and nuclear magnetic resonance spectroscopy with chiral shift reagents.

Properties

IUPAC Name

3-(1-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHHIGNEAULTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695986
Record name 3-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165949-85-9
Record name 3-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(1-Aminoethyl)benzoic acid hydrochloride, also known as (S)-3-(1-aminoethyl)benzoic acid hydrochloride, is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C9_9H11_{11}NO2_2
  • CAS Number : 165949-85-9

Its structure consists of a benzoic acid moiety with an aminoethyl side chain, which contributes to its biological activity by mimicking amino acids. This structural similarity allows it to interact with various biological targets, including neurotransmitter systems and cancer cells .

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and influence neurotransmitter systems. Key mechanisms include:

  • Enzyme Interaction : The amino group can form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially acting as an agonist or antagonist.
  • Neurotransmitter Modulation : It may affect synaptic transmission and neuronal excitability, which could have implications for treating conditions such as depression or anxiety.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Inhibition of cell growth
MCF-7 (breast cancer)20Induction of apoptosis
A549 (lung cancer)18Cell cycle arrest

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Neuroprotective Effects

The compound has also been studied for its neuroprotective potential. It appears to influence neurotransmitter systems, which may help in managing neurological disorders. Studies have shown that it can enhance the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study demonstrated that treatment with this compound increased serotonin levels in rat brain slices, suggesting a role in enhancing mood and cognitive functions.
  • Antitumor Activity : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and inhibition of cell proliferation pathways .
  • Pain Management : Preliminary studies suggest that the compound may have analgesic properties, potentially providing relief in pain models by modulating pain pathways through neurotransmitter interactions.

Scientific Research Applications

Biochemical Research

3-(1-Aminoethyl)benzoic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its chirality allows for the development of enantiomerically pure compounds, which can exhibit improved biological activity compared to racemic mixtures. Researchers have utilized it to study enzyme-substrate interactions and protein-ligand binding mechanisms.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications, particularly in:

  • Neuroprotection: It may act as a modulator in neurotransmitter systems, showing promise in pain management and neuroprotective strategies.
  • Cancer Treatment: Preliminary studies indicate activity against certain cancer cell lines, warranting further exploration of its mechanisms and therapeutic potential.

Enzyme Inhibition

Research has identified this compound as a potential enzyme inhibitor. Its ability to form hydrogen bonds and electrostatic interactions with active sites allows it to modulate enzyme activities effectively. This property is particularly relevant in drug design targeting specific biochemical pathways .

Industrial Applications

In the industrial sector, this compound finds utility in:

  • Fine Chemical Production: As a precursor for various functional materials.
  • Advanced Materials Development: Contributing to innovations in electronics and nanotechnology due to its unique chemical properties.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells under oxidative stress conditions. The results indicated that the compound could mitigate cell death and promote survival pathways, highlighting its potential application in neurodegenerative disease therapies.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines. Further investigations into its mechanism of action revealed that it may induce apoptosis through mitochondrial pathways, suggesting its role as a candidate for anticancer drug development.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions:

Reaction Type Reagents/Conditions Products Yield References
EsterificationEthanol, HCl (catalytic), refluxEthyl 3-(1-aminoethyl)benzoate85–92%
AmidationThionyl chloride, ammonia gas3-(1-Aminoethyl)benzamide derivatives78–85%

These reactions typically require acid catalysis and controlled temperatures (60–80°C). The hydrochloride salt’s solubility in polar solvents (e.g., DMF) facilitates efficient mixing.

Substitution Reactions

The primary amine group participates in alkylation and acylation:

Reaction Type Reagents/Conditions Products Notes
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃N-Alkylated derivativesSteric hindrance reduces yields for bulky alkyl groups
AcylationAcetyl chloride, pyridineN-Acetylated productsMaintains chirality; no racemization

For example, reacting with benzylmethylamine under heat (100°C, 12 hr) produces N-benzyl-N-methyl derivatives .

Oxidation and Reduction Pathways

The aminoethyl side chain and aromatic ring enable redox transformations:

Oxidation

  • Reagents : KMnO₄ (acidic conditions), O₂ (catalytic Co/SiO₂)

  • Products : Ketones (via C–N bond cleavage) or imines (under mild conditions).

  • Mechanism : Radical intermediates form during oxygen-mediated oxidation, confirmed by EPR studies.

Reduction

  • Catalysts : Pd/C, H₂ (1–3 atm)

  • Products : Saturated ethylbenzoic acid derivatives (retained chirality).

Cyclization and Heterocycle Formation

Intramolecular reactions yield pharmacologically relevant heterocycles:

Conditions Products Application
Heat (120°C), PCl₅Benzodiazepine analogsCNS drug intermediates
Cu(I)-catalyzed couplingQuinoline derivativesAnticancer agent synthesis

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

  • Protonation : The amine group (pKa ≈ 9.2) remains protonated below pH 7, enhancing solubility .

  • Deprotonation : At pH > 10, the carboxylic acid (pKa ≈ 4.2) deprotonates, forming water-insoluble salts .

Comparative Reaction Efficiency

Key data from kinetic studies:

Reaction Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
Esterification2.1 × 10⁻³45.3
Alkylation5.8 × 10⁻⁴68.7
Oxidation (KMnO₄)1.4 × 10⁻²32.9

Higher steric hindrance in alkylation accounts for its slower kinetics .

Stability Under Reaction Conditions

Degradation pathways include:

  • Thermal decomposition : >150°C yields CO₂ and ethylamine derivatives .

  • Photolysis : UV light (254 nm) induces ring-opening via Norrish-type mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(1-aminoethyl)benzoic acid hydrochloride. Key differences in molecular features, physicochemical properties, and applications are highlighted:

Methyl 3-[(Methylamino)methyl]benzoate Hydrochloride (CAS: 1187930-01-3)

  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 215.68 g/mol
  • Key Differences: Replaces the carboxylic acid group with a methyl ester (COOCH₃), reducing polarity. Substitutes the 1-aminoethyl side chain with a methylaminomethyl group (NHCH₃). Higher molecular weight and lipophilicity due to the ester group.
  • Applications : Used in peptide mimetics and as an intermediate for hydrophobic drug candidates .

4-(3-Aminophenyl)butanoic Acid Hydrochloride (CAS: 1329613-52-6)

  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 215.68 g/mol
  • Key Differences: Features a butanoic acid chain attached to a 3-aminophenyl ring (para-substitution vs. meta-substitution in the target compound).
  • Applications : Explored in the development of GABA analogs and enzyme inhibitors .

(S)-3-(1-Aminoethyl)benzoic Acid Hydrochloride (CAS: 1391458-02-8)

  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • Key Differences :
    • Stereoisomer of the target compound, with the (S)-configuration at the chiral center.
    • Identical physicochemical properties but distinct biological activity in enantioselective reactions.
  • Applications : Critical for asymmetric synthesis in pharmaceuticals, such as β-lactam antibiotics .

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic Acid Hydrochloride

  • Molecular Formula : C₁₃H₁₅ClN₄O₂
  • Molecular Weight : 302.74 g/mol
  • Key Differences: Incorporates a pyrimidine ring linked to the benzoic acid via a dimethylamino group.
  • Applications : Investigated in kinase inhibitor development (e.g., anticancer agents) .

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)

  • Molecular Formula: C₁₈H₃₁ClNO₃
  • Molecular Weight : 356.90 g/mol
  • Key Differences: Contains a dibutylamino-propoxy side chain, increasing steric bulk and lipophilicity. Designed for prolonged receptor binding in neurological applications.
  • Applications : Marketed for research in neuromuscular modulation .

Key Research Findings

  • Bioactivity: The 1-aminoethyl group in the target compound enhances interactions with amine-binding pockets in enzymes, as seen in Rho kinase inhibition studies .
  • Solubility : Hydrochloride salts of benzoic acid derivatives generally exhibit >50% higher aqueous solubility than their free base counterparts, critical for bioavailability .
  • Stereoselectivity: The (R)- and (S)-enantiomers of 3-(1-aminoethyl)benzoic acid HCl show divergent binding affinities to bacterial penicillin-binding proteins, impacting antibiotic efficacy .

Preparation Methods

Synthesis via 3-(1-Cyanoalkyl)benzoic Acid Intermediate

One industrially practical and economical method involves the preparation of 3-(1-cyanoalkyl)benzoic acid as a key intermediate, which can be subsequently converted to the amino derivative.

  • Starting Materials and Conditions:

    • 2-Chlorobenzoic acid metal salt is used as the starting material.
    • The reaction involves mixing this salt with an alkylnitro compound and sodium amide or sodium metal.
    • The reaction is carried out in liquid ammonia (5 to 20 times the volume of the reactants) at temperatures ranging from -80°C to 100°C and pressures from atmospheric to 10 atmospheres.
    • Reaction times vary from 10 minutes to 5 hours.
  • Reaction Overview:

    • The nucleophilic substitution of the 2-chlorobenzoic acid metal salt with the alkylnitro compound in the presence of sodium amide leads to the formation of 3-(1-cyanoalkyl)benzoic acid.
    • This intermediate can then be converted to 3-(1-aminoethyl)benzoic acid hydrochloride through further chemical transformations (e.g., reduction of the cyano group to an amino group followed by hydrochloride salt formation).
Parameter Range/Value Notes
Starting material 2-Chlorobenzoic acid metal salt Metal salt form enhances reactivity
Reagents Alkylnitro compound, sodium amide or sodium Equimolar to 1:3:6 ratio
Solvent Liquid ammonia 5 to 20 times volume of reactants
Temperature -80°C to 100°C Controlled to optimize yield
Pressure 1 atm to 10 atm Atmospheric to elevated pressure possible
Reaction time 10 minutes to 5 hours Dependent on temperature and pressure
  • Advantages:
    • Industrially scalable, safe, and economical.
    • Provides a high yield of the cyano intermediate, which is a versatile precursor.

This method is detailed in Korean patent KR100598271B1 and represents a robust industrial approach to preparing the cyano intermediate essential for the target amino acid.

Acid-Catalyzed Hydrolysis and Amination Route

Another well-documented approach involves a two-step process starting from cyanic acid benzyl chloride derivatives:

  • Step 1: Acid-Catalyzed Hydrolysis

    • Cyanic acid benzyl chloride is hydrolyzed in the presence of strong acids such as hydrochloric acid, sulfuric acid, or nitric acid.
    • Water is present to facilitate hydrolysis.
    • The reaction is typically conducted at elevated temperatures (80–110°C) for about 6 hours.
    • The product is chloromethyl benzoic acid or bromomethyl benzoic acid, depending on the halide used.
  • Step 2: Amination under Urotropine Catalysis

    • The chloromethyl benzoic acid intermediate undergoes an aminating reaction with ammonia.
    • Urotropine (hexamethylenetetramine) is used as a catalyst to promote the reaction at mild temperatures (0–30°C).
    • This catalytic system reduces by-products such as secondary and tertiary amines, improving purity and yield.
    • The crude product requires minimal purification, often just recrystallization.
Step Conditions Outcome
Hydrolysis 80–110°C, 6 hours, strong acid (HCl, H2SO4, HNO3) Chloromethyl benzoic acid, ~80% yield, >95% purity
Amination Room temperature to 30°C, ammonia, urotropine catalyst Aminomethylbenzoic acid, high yield and purity
  • Key Features:
    • Use of concentrated acids accelerates hydrolysis.
    • Urotropine catalysis allows lower temperature aminating reaction, reducing energy consumption and improving product quality.
    • The primary reaction mixture can be recycled multiple times to improve overall yield by over one-third compared to a single batch.

This method is described in Chinese patent CN102718673A and is notable for its industrial applicability and environmental considerations.

Hydrolysis of Phenethylamine Derivatives to Benzoic Acid Intermediates

A related approach involves hydrolyzing 3-substituted phenethylamines to yield benzoic acid derivatives, which can be further transformed into this compound:

  • Process Details:

    • The hydrolysis is conducted in the presence of a strong acid, preferably sulfuric acid, in the liquid phase.
    • This method is particularly applied to trifluoromethyl phenethylamines but is adaptable to related compounds.
    • The resulting benzoic acid derivatives serve as intermediates for further synthesis of aminoethyl benzoic acid esters or amides.
  • Pharmacological Relevance:

    • The aminoethyl benzoic acid esters prepared via this route exhibit spasmolytic and psychotherapeutic properties.
    • The compounds show central nervous system activity without undesirable side effects.
Parameter Typical Conditions Comments
Starting material 3-Trifluoromethyl phenethylamines Adaptable to other phenethylamine derivatives
Acid catalyst Sulfuric acid (liquid phase) Strong acid necessary for effective hydrolysis
Temperature Variable, typically elevated Optimized for complete hydrolysis
Product 3-Substituted benzoic acid derivatives Intermediates for aminoethyl benzoic acid synthesis

This method is outlined in US patent 3,792,048 and highlights the use of acid hydrolysis for preparing benzoic acid intermediates relevant to the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages References
1. Cyanoalkyl benzoic acid route 2-Chlorobenzoic acid metal salt, alkylnitro compound Sodium amide or sodium, liquid ammonia -80 to 100°C, 1–10 atm, 10 min–5 h Industrially scalable, safe, economical
2. Acid hydrolysis + amination Cyanic acid benzyl chloride Strong acid (HCl, H2SO4), ammonia, urotropine catalyst 80–110°C hydrolysis; 0–30°C amination High purity, low by-products, energy efficient
3. Phenethylamine hydrolysis 3-Trifluoromethyl phenethylamines Sulfuric acid Elevated temperature, liquid phase Produces benzoic acid intermediates for diverse derivatives

Q & A

Q. What are the optimal synthetic routes for 3-(1-aminoethyl)benzoic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves nucleophilic substitution or reductive amination of a benzoic acid derivative. For example, coupling 3-(bromoethyl)benzoic acid with ammonia under controlled pH (8–9) in a polar aprotic solvent (e.g., DMF) can yield the intermediate, followed by HCl treatment to form the hydrochloride salt . Reaction optimization may include:

  • Temperature control (40–60°C) to minimize side reactions.
  • Use of catalysts like Pd/C for reductive steps.
  • Purification via recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution) to assess purity (>98% by area normalization) .
  • NMR : 1^1H NMR (DMSO-d6) should show peaks for the aromatic protons (δ 7.4–8.1 ppm), the ethylamine moiety (δ 1.3–1.5 ppm for CH3, δ 3.1–3.3 ppm for CH2), and the carboxylic acid proton (δ 12.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should confirm the molecular ion peak at m/z 201.65 (C9_9H12_{12}ClNO2_2) .

Q. How does the solubility and stability of this compound vary across solvents and pH conditions?

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt form. Limited solubility in nonpolar solvents (e.g., hexane) .
  • Stability : Stable at pH 2–6; degradation occurs above pH 7 due to deprotonation of the amine group. Store desiccated at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is chiral purity validated?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .
  • Validation : Circular dichroism (CD) spectroscopy can confirm enantiomeric excess (>99%) by comparing Cotton effect signatures at 220–250 nm .

Q. How can researchers address contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Assay Design : Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and pre-incubate the compound with target enzymes (e.g., kinases) for 30 minutes to ensure equilibrium binding .
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) to resolve discrepancies .

Q. What methodologies are recommended for profiling impurities in this compound batches?

  • HPLC-MS/MS : Identify trace impurities (e.g., unreacted 3-(bromoethyl)benzoic acid) using a Q-TOF mass spectrometer in negative ion mode. Limit impurities to <0.1% per ICH guidelines .
  • NMR Spectroscopy : 13^13C NMR can detect residual solvents (e.g., DMF) at δ 162–167 ppm .

Q. How does the compound’s stability in biological matrices (e.g., plasma) impact pharmacokinetic studies?

  • In Vitro Stability : Incubate the compound in rat plasma (37°C) and analyze aliquots at 0, 1, 2, 4, and 8 hours via LC-MS. Half-life <2 hours suggests rapid hydrolysis of the ethylamine group, necessitating prodrug strategies .
  • Metabolite ID : Use high-resolution MS to detect metabolites like 3-(1-aminoethyl)benzoic acid (dehydrochlorinated form) .

Methodological Notes

  • Safety : Handle with nitrile gloves and under a fume hood due to potential respiratory irritation (similar to related hydrochlorides) .
  • Regulatory Compliance : Ensure compliance with TSCA regulations for research use only .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(1-Aminoethyl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1-Aminoethyl)benzoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.